2-(Trifluoromethoxy)pyridin-4-ol

Medicinal Chemistry ADME Physicochemical Property

Standard pyridinol analogs often fail in vivo due to rapid oxidative metabolism at the 2-position. This specialized building block replaces a metabolic soft spot with a -OCF3 group. - **Value Prop:** Increases lipophilicity by ~2 logP units vs. -OCH3 analogs; reduces CYP-mediated clearance. - **Application:** Core fragment for kinase inhibitors, agrochemicals (cuticle penetration), and conformationally flexible SAR libraries. - **Supply:** Validated scalable synthesis; 4-OH handle for derivatization. Packaged for immediate R&D use.

Molecular Formula C6H4F3NO2
Molecular Weight 179.10 g/mol
Cat. No. B11910171
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(Trifluoromethoxy)pyridin-4-ol
Molecular FormulaC6H4F3NO2
Molecular Weight179.10 g/mol
Structural Identifiers
SMILESC1=CNC(=CC1=O)OC(F)(F)F
InChIInChI=1S/C6H4F3NO2/c7-6(8,9)12-5-3-4(11)1-2-10-5/h1-3H,(H,10,11)
InChIKeyGINSPHNXUOOLFN-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes0.25 g / 1 g / 5 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-(Trifluoromethoxy)pyridin-4-ol: Chemical Identity & Key Characteristics


2-(Trifluoromethoxy)pyridin-4-ol (CAS: 1361880-86-5, C6H4F3NO2, MW: 179.10) is a highly specialized pyridine building block featuring a trifluoromethoxy group at the 2-position and a hydroxyl group at the 4-position. Its molecular architecture, which predominantly exists in the enol form under standard conditions, confers a unique profile of heightened lipophilicity, enhanced metabolic stability, and distinct conformational behavior compared to non-fluorinated or less-fluorinated analogs . These properties directly address core challenges in medicinal chemistry and agrochemical design, such as optimizing pharmacokinetics and improving target engagement, making it a strategic choice over simpler pyridinol scaffolds [1].

Why Substituting 2-(Trifluoromethoxy)pyridin-4-ol Fails


The presence of the -OCF3 group is not a trivial substitution. It fundamentally alters the compound's electronic structure, lipophilicity, and metabolic fate compared to -OCH3 or -H analogs. While a 2-methoxypyridin-4-ol might seem a direct substitute, the -OCF3 group is a recognized bioisostere that dramatically reduces oxidative metabolism and increases lipophilicity by approximately two logP units [1]. Furthermore, the unique low-barrier torsional profile of the -OCF3 group influences molecular conformation in ways that -OCH3 groups cannot replicate, impacting target binding [2]. Generic substitution in a synthetic route or biological assay would therefore lead to significantly different outcomes, invalidating comparative results and hindering structure-activity relationship (SAR) development.

2-(Trifluoromethoxy)pyridin-4-ol: Differentiation Evidence


Lipophilicity Advantage Over -OCH3 and -OCHF2 Analogs

The trifluoromethoxy group significantly elevates lipophilicity, a critical parameter for membrane permeability and target engagement. Direct comparison of predicted consensus LogP values demonstrates a clear trend: 2-(Trifluoromethoxy)pyridin-4-ol is substantially more lipophilic than its 2-methoxy and 2-difluoromethoxy counterparts , , .

Medicinal Chemistry ADME Physicochemical Property

Low Torsional Barrier of -OCF3 Group

The rotational freedom of the -OCF3 group is distinct from that of -OCH3. Computational studies on analogous para-substituted pyridines show that the torsional barrier for an -OCF3 group is significantly lower than for an -OCH3 group. This suggests 2-(trifluoromethoxy)pyridin-4-ol can more readily adopt conformations that minimize steric hindrance or optimize binding interactions [1].

Computational Chemistry Conformational Analysis Drug Design

Metabolic Stability: -OCF3 as Bioisostere

The trifluoromethoxy group is a well-established bioisostere for a methoxy group, specifically intended to block oxidative metabolism. While a direct head-to-head metabolic stability comparison for the exact target compound is not publicly available, the class-level advantage is well-documented: -OCF3 groups confer significantly higher metabolic stability than -OCH3 groups by preventing O-dealkylation [1].

Medicinal Chemistry Drug Metabolism Pharmacokinetics

X-ray Crystallography Confirmation

The solid-state conformation of (trifluoromethoxy)pyridines has been experimentally determined via X-ray crystallography. This provides a definitive, high-resolution structural baseline for computational modeling and structure-based drug design, which is not available for many less common analogs [1].

Structural Chemistry Crystallography Molecular Modeling

Scalable Synthetic Route Established

Historically, the synthesis of (trifluoromethoxy)pyridines was challenging, limiting their use. However, an efficient and straightforward large-scale synthesis has been developed, making 2-, 3-, and 4-(trifluoromethoxy)pyridines readily accessible building blocks for research [1]. This resolves a major previous barrier to their widespread adoption.

Synthetic Chemistry Process Chemistry Building Blocks

Application Scenarios for 2-(Trifluoromethoxy)pyridin-4-ol


Metabolically Stable Kinase Inhibitor Design

Use as a core fragment in the design of kinase inhibitors where blocking oxidative metabolism at a specific position is critical for achieving adequate oral exposure. The -OCF3 group directly addresses the metabolic soft spot of a methoxy group, a common strategy in modern kinase drug discovery, as supported by its role as a bioisostere for improved metabolic stability [1].

Lipophilic Agrochemical Lead Synthesis

Incorporate into novel herbicides or fungicides where increased lipophilicity is required for better plant cuticle penetration and in vivo persistence. The significant increase in logP compared to non-fluorinated analogs makes it a prime candidate for agrochemical discovery programs seeking to optimize bioavailability and environmental stability [1].

Conformational Tool for Fragment-Based Discovery

Employ as a fragment or building block where conformational flexibility is a key design parameter. The low torsional barrier of the -OCF3 group allows the molecule to sample a wide range of conformations, increasing the likelihood of finding a productive binding mode against challenging protein targets [1].

Intermediate for Functionalized Pyridine Libraries

Utilize the 4-hydroxyl group as a handle for further diversification (e.g., alkylation, tosylation) to generate libraries of 2-(trifluoromethoxy)pyridine derivatives for SAR studies. The established scalable synthesis of this scaffold makes it a reliable starting point for generating novel compounds with tailored properties [1].

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